2-Aminophenyl-3-methylphenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Research

Field: Medical Science, specifically Oncology.

Application: 2-Aminophenyl-3-methylphenylamine has been used in the synthesis of new anticancer ruthenium (II/III) complexes.

Methods: Two new ruthenium-DMSO-based complexes of 2-aminophenyl benzimidazole (Hapbim); [Ru (II)Cl 2 (DMSO) 2 (Hapbim)] ( 1) and [Ru (III)Cl 3 (Hapbim) (DMSO)] ( 2) were synthesized.

Results: The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2), with compound ( 2) the most potent against cancer cells. Notably, both compounds were inactive in the noncancerous cell line.

Synthesis of Betti Base Derivatives

Field: Organic Chemistry.

Application: 2-Aminophenyl-3-methylphenylamine can be used in the synthesis of Betti base derivatives.

Results: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands.

Neuromodulator in Humans

Field: Neurochemistry.

Application: 2-Aminophenyl-3-methylphenylamine, as a derivative of N-Methylphenethylamine (NMPEA), can act as a neuromodulator in humans.

Solvent Properties

Field: Physical Chemistry.

Application: 2-Aminophenyl-3-methylphenylamine, as a derivative of phenylamine, is slightly soluble in water.

Methods: The solubility of phenylamine in water is about 3.6 g per 100 g of water at 20°C.

Synthesis of Pyran-Substituted Betti Bases

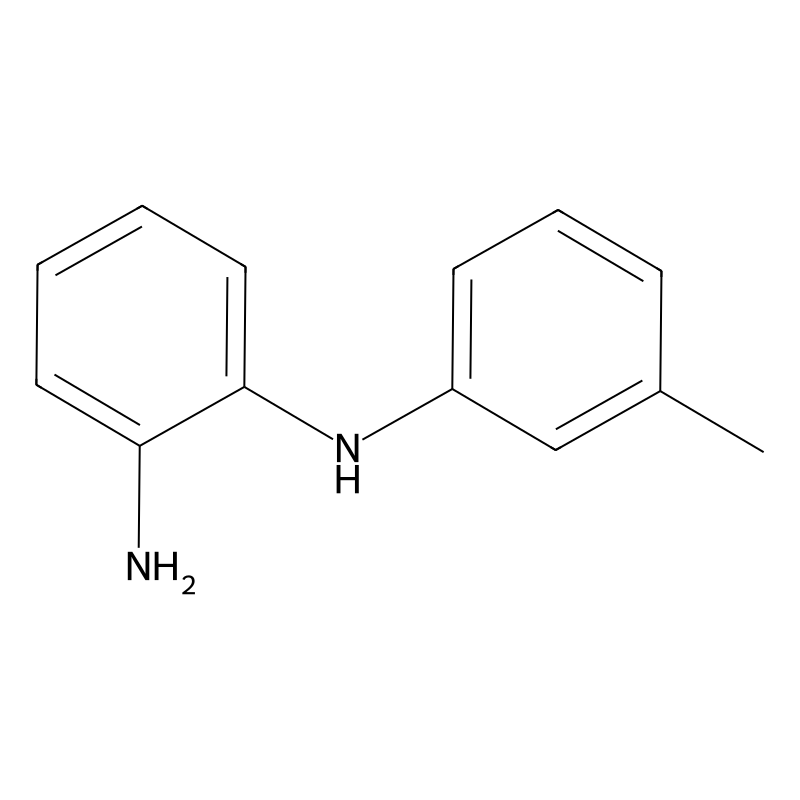

2-Aminophenyl-3-methylphenylamine is an organic compound with the molecular formula and a molecular weight of approximately 198.26 g/mol. This compound features an amino group (-NH2) attached to a phenyl ring that is further substituted with a methyl group at the meta position. The structural configuration of 2-Aminophenyl-3-methylphenylamine contributes to its unique chemical properties and reactivity, making it a subject of interest in various fields of research, including organic synthesis and biochemistry.

Currently, there is no documented information regarding a specific mechanism of action for 2-Aminophenyl-3-methylphenylamine.

As information on 2-Aminophenyl-3-methylphenylamine is limited, it's crucial to handle any aromatic amine with care due to potential hazards:

- Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation, inflammation, and potentially more severe effects depending on the specific compound and exposure level [].

- Flammability: Aromatic amines can be flammable or combustible.

- Reactivity: Aromatic amines can react with various oxidizing agents and strong acids, posing a fire or explosion hazard.

- Oxidation: This process can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can yield amines or other reduced derivatives.

- Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can substitute hydrogen atoms on the aromatic ring, resulting in halogenated derivatives of the compound.

The biological activity of 2-Aminophenyl-3-methylphenylamine has been extensively studied, particularly regarding its interaction with enzymes. It has been shown to interact with cytochrome P450, an important enzyme involved in the oxidation of organic substances. This interaction facilitates the formation of a complex that enhances the oxidation process. Additionally, this compound influences cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which can lead to significant changes in gene expression and cellular metabolism.

Cellular Effects

At varying dosages, 2-Aminophenyl-3-methylphenylamine exhibits different effects on cellular functions. Low doses may have minimal impact, while higher doses can significantly alter cell signaling and metabolic processes. The stability of this compound is crucial, as it may degrade under specific conditions, affecting its efficacy in biological applications.

Several synthetic routes are available for producing 2-Aminophenyl-3-methylphenylamine:

- Nitration: The synthesis often begins with the nitration of 3-methylbenzene to yield 3-methylnitrobenzene.

- Reduction: This intermediate is then reduced to form 3-methylaniline.

- Diazotization and Phenylation: The final steps involve diazotization followed by phenylation reactions to obtain the desired compound.

In industrial settings, continuous flow reactors are employed to optimize reaction conditions for high yield and purity, utilizing catalysts and controlled temperature and pressure.

2-Aminophenyl-3-methylphenylamine has several applications across various fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.

- Industrial Use: It finds utility in producing dyes, pigments, and other industrial chemicals.

Research indicates that 2-Aminophenyl-3-methylphenylamine interacts with specific biomolecules, such as enzymes and receptors. These interactions can lead to either inhibition or activation of enzyme activities, significantly impacting cellular processes. Studies have shown that its effects vary depending on dosage and environmental conditions, highlighting its potential as a tool in biochemical research .

Several compounds share structural similarities with 2-Aminophenyl-3-methylphenylamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminotoluene | Amino group on a toluene ring | Commonly used in dye manufacturing |

| 3-Aminophenol | Amino group on a phenol ring | Known for its antioxidant properties |

| 4-Aminobiphenyl | Amino groups on biphenyl structure | Used in polymer production |

| 2-Amino-3-methylbenzene | Similar substitution pattern | Less explored compared to others |

These compounds exhibit distinct biological activities and chemical reactivities that differentiate them from 2-Aminophenyl-3-methylphenylamine, underscoring its unique role in both synthetic chemistry and biological applications .

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant